Cas no 7081-38-1 (Oxyphenbutazone Hydrate)
Oxyphenbutazone Hydrate structure
Product Name:Oxyphenbutazone Hydrate
Numero CAS:7081-38-1
MF:C19H22N2O4
MW:342.388985157013
CID:565038
PubChem ID:104811
Update Time:2025-09-21
Oxyphenbutazone Hydrate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,5-Pyrazolidinedione,4-butyl-1-(4-hydroxyphenyl)-2-phenyl-, hydrate (1:1)
- OXYPHENBUTAZONE
- Oxyphenbutazone Hydrate
- oxyphenbutazon monohydrate
- OXYPHENBUTAZONE MONOHYDRATE
- OXYPHENYL BUTAZONE MONOHYDRATE
- Unii-H806S4B3ns
- OXYPHENBUTAZONE MONOHYDRATE [MI]
- 1,2-Ethanediamine, N1-(2,4-dinitrophenyl)-
- 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione--water (1/1)
- Tandearil (TN)
- 4-Butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione monohydrate; 4-Butyl-1-(p-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione monohydrate; 1-(p-Hydroxyphenyl)-2-phenyl-4-butyl-3,5-pyrazolidinedione monohydrate; Oxyphenbutazone monohydrate; Tandearil monohydrate
- (+/-)-OXYPHENBUTAZONE MONOHYDRATE
- 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate
- CHEBI:76259
- AKOS024374977
- NSC-757261
- Phlogistol
- OXYPHENBUTAZONE MONOHYDRATE, (+/-)-
- NSC 757261
- CNDQSXOVEQXJOE-UHFFFAOYSA-N
- CHEMBL3989676
- 3,5-PYRAZOLIDINEDIONE, 4-BUTYL-1-(4-HYDROXYPHENYL)-2-PHENYL-, HYDRATE (1:1)
- Phlogase
- Oxyphenbutazone [USP:INN:BAN]
- DTXSID90991079
- 3,5-Pyrazolidinedione, 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-, monohydrate
- SCHEMBL25854
- CS-0013098
- OXYPHENBUTAZONE [VANDF]
- Q27145838
- H806S4B3NS
- 4-Butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione monohydrate
- D05319
- 7081-38-1
- Oxyphenbutazone (monohydrate)
- 4-Butyl-1-(p-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione monohydrate
- OXYPHENBUTAZONE [IARC]
- 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione hydrate
- 76576-51-7
- OXYPHENBUTAZONE [ORANGE BOOK]
- HY-B1355
- DA-76525
-
- Inchi: 1S/C19H20N2O3.H2O/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15;/h4-8,10-13,17,22H,2-3,9H2,1H3;1H2
- Chiave InChI: CNDQSXOVEQXJOE-UHFFFAOYSA-N
- Sorrisi: O=C1C(C(N(C2C=CC=CC=2)N1C1C=CC(=CC=1)O)=O)CCCC.O
Proprietà calcolate
- Massa esatta: 342.15800
- Massa monoisotopica: 342.157957
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 454
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 61.8
Proprietà sperimentali
- Punto di fusione: 96°; mp 124-125°
- Punto di ebollizione: 485.6°C at 760 mmHg
- Punto di infiammabilità: 247.5°C
- PSA: 70.08000
- LogP: 3.55910
Oxyphenbutazone Hydrate Informazioni sulla sicurezza
- Codice categoria di pericolo: 22-36/38-40-42/43
- Istruzioni di sicurezza: 22-26-36
-
Identificazione dei materiali pericolosi:
Oxyphenbutazone Hydrate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | O876953-2.5mg |
Oxyphenbutazone Hydrate |
7081-38-1 | 2.5mg |
$81.00 | 2023-05-17 | ||
| TRC | O876953-5mg |
Oxyphenbutazone Hydrate |
7081-38-1 | 5mg |
$110.00 | 2023-05-17 | ||
| TRC | O876953-25mg |
Oxyphenbutazone Hydrate |
7081-38-1 | 25mg |
$402.00 | 2023-05-17 |
Oxyphenbutazone Hydrate Letteratura correlata
-
H. Fabre,A. Ramiaramanana,M. D. Blanchin,B. Mandrou Analyst 1985 110 1289
-
Huguette Fabre,Andrianandrasana Ramiaramana,Marie-Dominique Blanchin,Bernadette Mandrou Analyst 1986 111 133
-
Saied Belal,Afaf A. Abou El Kheir,Abdulla M. El Shanwani Analyst 1985 110 205
-
Krishna K. Verma,Archana Jain Analyst 1985 110 997
-
A. Abou Ouf,M. I. Walash,S. M. Hassan,S. M. El-Sayed Analyst 1980 105 169
7081-38-1 (Oxyphenbutazone Hydrate) Prodotti correlati
- 129-20-4(Oxyphenbutazone)
- 50-33-9(Phenylbutazone)
- 2210-63-1(Mofebutazone)
- 1189693-23-9(Oxyphenbutazone-d9)
- 4297-92-1(Phenylbutazone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti